The Core Mechanism of PF-03814735 in Cancer Cells: An In-depth Technical Guide
The Core Mechanism of PF-03814735 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03814735 is a potent, orally bioavailable, and reversible small molecule inhibitor of Aurora kinases A and B.[1][2] The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] Overexpression of Aurora kinases is a common feature in a variety of human cancers, making them attractive targets for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the mechanism of action of PF-03814735 in cancer cells, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these functions.
Core Mechanism of Action: Inhibition of Aurora Kinases A and B
PF-03814735 exerts its anti-cancer effects primarily through the competitive inhibition of Aurora kinase A (AURKA) and Aurora kinase B (AURKB) in an ATP-competitive manner.[2][3] This inhibition disrupts the normal progression of mitosis, leading to mitotic catastrophe and subsequent cell death in cancer cells.
Molecular Interactions and Downstream Effects
The primary molecular consequence of PF-03814735 activity is the reduction of phosphorylation of Aurora kinase substrates. In intact cells, treatment with PF-03814735 leads to a significant decrease in the autophosphorylation of Aurora A at Threonine 232 and Aurora B.[1][4] This, in turn, prevents the phosphorylation of downstream targets critical for mitotic progression.
One of the most well-characterized downstream effects is the reduced phosphorylation of Histone H3 at Serine 10 (pHH3), a key substrate of Aurora B.[1] The inhibition of this phosphorylation event is a reliable biomarker of Aurora B inhibition in both preclinical and clinical settings.[5] A Phase I clinical trial (NCT00424632) demonstrated that PF-03814735 treatment in patients with advanced solid tumors resulted in a decrease in histone H3 phosphorylation in tumor tissue.[5]
Cellular Consequences
The inhibition of Aurora kinases by PF-03814735 manifests in distinct cellular phenotypes:
-
Cytokinesis Failure: Inhibition of Aurora B, a key component of the chromosomal passenger complex, disrupts the formation and function of the contractile ring, leading to a failure of cytokinesis, the final stage of cell division.[1][2]
-
Induction of Polyploidy: As cells fail to divide after DNA replication, they accumulate multiple sets of chromosomes, a state known as polyploidy.[1][4]
-
Inhibition of Cell Proliferation: The culmination of these mitotic defects is a potent inhibition of cancer cell proliferation.[1][2]
Quantitative Data
Kinase Inhibition Profile
PF-03814735 is a highly potent inhibitor of Aurora A and B kinases. While it shows activity against other kinases at higher concentrations, its primary targets are the Aurora kinases.
| Kinase Target | IC50 (nM) |
| Aurora A | 0.8[2][3] |
| Aurora B | 5[3] |
| Flt1 | 10[3] |
| FAK | 22[3] |
| TrkA | 30[3] |
Table 1: In vitro kinase inhibitory activity of PF-03814735. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Anti-proliferative Activity in Cancer Cell Lines
PF-03814735 has demonstrated potent anti-proliferative activity across a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| KTC2 | Thyroid Cancer | Most potent among several epigenetic drugs tested[6] |
| HCT-116 | Colon Carcinoma | Not specified, but sensitive[7] |
| HL-60 | Promyelocytic Leukemia | Not specified, but sensitive[7] |
| A549 | Lung Carcinoma | Not specified, but sensitive[7] |
| H125 | Lung Carcinoma | Not specified, but sensitive[7] |
| Small Cell Lung Cancer (SCLC) cell lines | Small Cell Lung Cancer | Highly sensitive[2][7] |
| Colon Cancer cell lines | Colon Cancer | Sensitive[2][7] |
Table 2: Anti-proliferative activity of PF-03814735 in various cancer cell lines. IC50 values represent the concentration of the drug that inhibits cell growth by 50%.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of PF-03814735 in Cancer Cells
Caption: Signaling pathway of PF-03814735 in cancer cells.
Experimental Workflow for Assessing PF-03814735 Activity
Caption: Experimental workflow for evaluating PF-03814735.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-03814735 against Aurora kinases.
Methodology:
-
Recombinant human Aurora A and Aurora B enzymes are used.
-
A kinase reaction buffer containing ATP and a specific peptide substrate is prepared.
-
PF-03814735 is serially diluted to a range of concentrations.
-
The kinase, substrate, ATP, and inhibitor are incubated together.
-
The amount of phosphorylated substrate is quantified using methods such as radiometric assays (e.g., ³³P-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT/MTS Assay)
Objective: To determine the anti-proliferative activity of PF-03814735 in cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of PF-03814735 and incubated for a specified period (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blotting for Phospho-Histone H3
Objective: To assess the inhibition of Aurora B kinase activity in cells by measuring the levels of phosphorylated Histone H3.
Methodology:
-
Cancer cells are treated with PF-03814735 for a defined period.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phospho-Histone H3 (Ser10).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
Total Histone H3 or a housekeeping protein (e.g., β-actin) is used as a loading control.
Immunofluorescence for Phospho-Aurora Kinases
Objective: To visualize the effect of PF-03814735 on the phosphorylation and localization of Aurora kinases within the cell. For example, MDA-MB-231 tumor cells can be treated with 300 nmol/L of PF-03814735 for 4 hours.[4]
Methodology:
-
Cells are grown on coverslips and treated with PF-03814735.
-
Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Non-specific binding is blocked with a blocking solution (e.g., BSA or serum).
-
Cells are incubated with primary antibodies against phospho-Aurora A (Thr232) or phospho-Aurora B.
-
Fluorescently labeled secondary antibodies are used for detection.
-
The nucleus is counterstained with DAPI.
-
Coverslips are mounted on slides, and images are acquired using a fluorescence or confocal microscope.
Flow Cytometry for Cell Cycle Analysis
Objective: To analyze the effect of PF-03814735 on the cell cycle distribution and to quantify the induction of polyploidy. For instance, HCT-116 cells can be treated with 300 nmol/L of PF-03814735 for 4 to 48 hours.[4]
Methodology:
-
Cells are treated with PF-03814735 for various time points.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase A to remove RNA.
-
Cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI).
-
The DNA content of individual cells is measured using a flow cytometer.
-
The resulting histograms are analyzed to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle, as well as the presence of a polyploid population (>4N DNA content).
Conclusion
PF-03814735 is a potent dual inhibitor of Aurora kinases A and B that disrupts mitosis in cancer cells, leading to cytokinesis failure, polyploidy, and a halt in proliferation. Its mechanism of action is well-defined, with clear molecular and cellular consequences that have been extensively characterized through a variety of in vitro and cell-based assays. The data presented in this guide underscore the rationale for the clinical development of PF-03814735 and provide a foundational understanding for researchers and drug development professionals working in the field of oncology. Further investigation into biomarkers of sensitivity, such as the status of the Myc gene family and the retinoblastoma pathway, may help to identify patient populations most likely to benefit from this targeted therapy.[2][7]
References
- 1. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase I, open-label, multicentre, dose-escalation, pharmacokinetic and pharmacodynamic trial of the oral aurora kinase inhibitor PF-03814735 in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward In Vitro Epigenetic Drug Design for Thyroid Cancer: The Promise of PF-03814735, an Aurora Kinase Inhibitor [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
